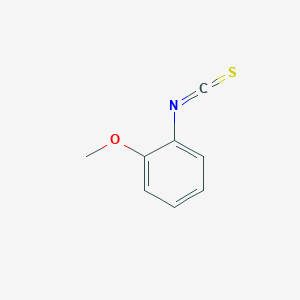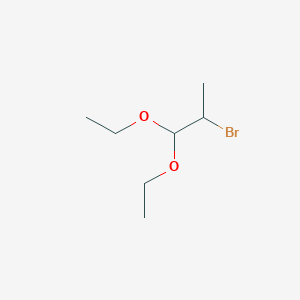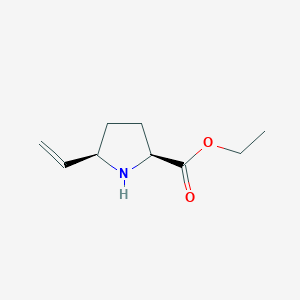
1,2,4,5-Tetrabromobenzene
Overview
Description
1,2,4,5-Tetrabromobenzene is an aryl bromide and a four-substituted bromobenzene with the chemical formula C6H2Br4. It is one of three isomers of tetrabromobenzene and appears as a white solid. This compound is significant due to its symmetrical structure and reactivity, making it a valuable precursor in various chemical syntheses .
Mechanism of Action
Target of Action
1,2,4,5-Tetrabromobenzene (TBB) is an aryl bromide and a four-substituted bromobenzene . It is primarily used as a starting material in the organic syntheses of liquid crystals and photoconductive polymers . It is also used in the synthesis of diethynyltriptycene-linked dipyridyl ligands . Therefore, its primary targets are the molecules and structures it interacts with during these synthesis processes.
Mode of Action
The mode of action of TBB is largely dependent on the specific synthesis process it is involved in. For example, in the synthesis of diethynyltriptycene-linked dipyridyl ligands, TBB acts as a building block, undergoing chemical reactions to form the desired product .
Biochemical Pathways
TBB is involved in various synthesis processes, each of which can be considered a unique biochemical pathway. For instance, in the synthesis of diethynyltriptycene-linked dipyridyl ligands, TBB undergoes a series of chemical reactions to form the final product . The downstream effects of these pathways are the creation of the desired products, such as liquid crystals, photoconductive polymers, and dipyridyl ligands.
Pharmacokinetics
The physical and chemical properties of tbb, such as its melting point , can impact its behavior and availability in a synthesis process.
Result of Action
The result of TBB’s action is the formation of the desired products in the synthesis processes it is involved in. For example, in the synthesis of diethynyltriptycene-linked dipyridyl ligands, the action of TBB results in the formation of these ligands .
Action Environment
The action of TBB can be influenced by various environmental factors. For instance, temperature changes can induce a polymorphic structural change in TBB, a phenomenon known as the thermosalient effect . This can potentially impact the efficacy and stability of TBB in a synthesis process. Furthermore, safety precautions should be taken to avoid skin and eye irritation, respiratory irritation, and potential harm to aquatic life .
Biochemical Analysis
Biochemical Properties
Due to its symmetrical structure and reactivity, it is a precursor to nematic liquid crystals with crossed mesogens and for columnar (discotic) liquid crystals with an extensive planar, “board-like” tetrabenzoanthracene core .
Molecular Mechanism
It is known that it can undergo a temperature-induced polymorphic structural change . This phase transition has been investigated using low-frequency Raman spectroscopy and solid-state density functional theory simulations .
Temporal Effects in Laboratory Settings
The thermosalient behavior of 1,2,4,5-Tetrabromobenzene is related to a temperature-induced polymorphic structural change . The mechanism behind the phase transition has been investigated using low-frequency Raman spectroscopy and solid-state density functional theory simulations .
Preparation Methods
The synthesis of 1,2,4,5-tetrabromobenzene was first reported in 1865, involving the reaction of benzene with excess bromine in a sealed tube at 150°C. this method resulted in impurities. A more refined synthesis was later developed using iron (III) chloride as a catalyst, yielding purer samples . The reaction can also be carried out in chloroform or tetrachloromethane, achieving an 89% yield . Industrial production methods typically involve similar bromination reactions, often using iron nails as a source of iron (III) bromide .
Chemical Reactions Analysis
1,2,4,5-Tetrabromobenzene undergoes various chemical reactions, primarily due to its bromine substituents. Some notable reactions include:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like n-butyllithium, leading to compounds such as 6,7-dibromo-1,4-epoxy-1,4-dihydronaphthalene.
Coupling Reactions: It can participate in coupling reactions to form complex structures, such as discotic liquid crystals.
Reduction Reactions: The bromine atoms can be reduced to form less substituted benzene derivatives.
Common reagents used in these reactions include n-butyllithium, potassium carbonate, and various palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,5-Tetrabromobenzene has several scientific research applications:
Comparison with Similar Compounds
1,2,4,5-Tetrabromobenzene is unique due to its symmetrical substitution pattern, which distinguishes it from other isomers like 1,2,3,4-tetrabromobenzene and 1,2,3,5-tetrabromobenzene . These isomers have different substitution patterns, leading to variations in their chemical reactivity and applications. Other similar compounds include hexabromobenzene and 1,3,5-tribromobenzene, which also serve as precursors in various chemical syntheses .
Properties
IUPAC Name |
1,2,4,5-tetrabromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKHVNQHBOGZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060910 | |
| Record name | 1,2,4,5-Tetrabromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-28-2 | |
| Record name | 1,2,4,5-Tetrabromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetrabromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 636-28-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2,4,5-tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4,5-Tetrabromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-tetrabromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4,5-TETRABROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M25DK66LCZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,4,5-tetrabromobenzene?
A1: this compound has a molecular formula of C6H2Br4 and a molecular weight of 393.69 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Several spectroscopic studies have been conducted on 1,2,4,5-TeBB, including Raman, infrared (IR), and nuclear quadrupole resonance (NQR) spectroscopy. These studies provide insights into the vibrational modes, molecular structure, and phase transitions of the compound. [, , , , , ]
Q3: What is known about the thermal stability of this compound?
A3: this compound exhibits polymorphism and undergoes a phase transition from its β form to its γ form at 307 K (34 °C). [] This transition is thermosalient, meaning the crystals jump or fracture upon heating. [, , , ]
Q4: How does the nanoscale crystallization of this compound affect its thermal behavior?
A4: Nanoscale crystals of 1,2,4,5-TeBB, prepared within nanoporous anodic aluminum oxide templates, exhibit different thermal behavior compared to bulk crystals. These nanocrystals crystallize in the less stable γ phase and remain stable up to 80 °C, subliming at higher temperatures, unlike the bulk crystals. []
Q5: Can this compound be used in catalytic debromination reactions?
A5: Yes, 1,2,4,5-TeBB itself can act as a substrate for catalytic debromination reactions. Studies have shown successful debromination using palladium catalysts and isopropyl alcohol as a hydrogen source, achieving complete debromination under optimized conditions. []
Q6: Are there other catalytic applications of this compound?
A6: this compound can be used as a starting material to synthesize various compounds with potential catalytic applications. For example, it can be used as a 1,4-benzadiyne equivalent in organic synthesis. [] It can also be used to synthesize bis(germacyclopropa)benzenes, which could potentially have catalytic applications in organic reactions. []
Q7: Have computational methods been used to study the properties of this compound?
A7: Yes, computational studies have been conducted to investigate the reactions of 1,2,4,5-TeBB with OH radicals. These studies have helped elucidate the reaction mechanisms, kinetics, and develop quantitative structure-activity relationship (QSAR) models to predict the reactivity of similar compounds. []
Q8: How do structural modifications of this compound affect its properties?
A8: The position and number of bromine atoms in the benzene ring influence the physical and chemical properties of the molecule. For example, 1,2,4,5-TeBB exhibits different phase transition behavior compared to its isomer, 1,3,5-tribromobenzene. [, ]
Q9: What is the environmental impact of this compound?
A9: Although not as extensively studied as polybrominated diphenyl ethers (PBDEs), 1,2,4,5-TeBB has been detected in environmental samples, including human milk. [] Its presence raises concerns about potential bioaccumulation and toxicological effects.
Q10: What is known about the bioconcentration of this compound?
A10: Studies on rainbow trout have shown that 1,2,4,5-TeBB bioaccumulates in fish tissues. Its high octanol-water partition coefficient (Kow) suggests a potential for biomagnification in the food chain. []
Q11: What analytical methods are used to detect and quantify this compound?
A11: Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to identify and quantify 1,2,4,5-TeBB in environmental and biological samples. [] High-performance liquid chromatography (HPLC) is another method used to determine its physicochemical properties, such as water solubility and octanol-water partition coefficient. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)











